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2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Lipophilicity Drug Design ADME Prediction

2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 93263-27-5, also known as NSC is a synthetically modified heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, specifically a 7-deazaguanine derivative. It features a propyl substituent at the N-7 position of the core scaffold, which differentiates it from the parent 7-deazaguanine (CAS 7355-55-7) and other 7-substituted analogs.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 93263-27-5
Cat. No. B13997600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
CAS93263-27-5
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCCCN1C=CC2=C1N=C(NC2=O)N
InChIInChI=1S/C9H12N4O/c1-2-4-13-5-3-6-7(13)11-9(10)12-8(6)14/h3,5H,2,4H2,1H3,(H3,10,11,12,14)
InChIKeyFEHDLNBXABECBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 93263-27-5): A Physicochemically Distinct 7-Deazaguanine Analog


2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 93263-27-5, also known as NSC 79223) is a synthetically modified heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, specifically a 7-deazaguanine derivative . It features a propyl substituent at the N-7 position of the core scaffold, which differentiates it from the parent 7-deazaguanine (CAS 7355-55-7) and other 7-substituted analogs. This modification significantly alters its computed physicochemical profile, particularly its lipophilicity, which is a key factor in biological partitioning and molecular recognition events [1].

7-deazaguanine analog with N-7 propyl substitution for lipophilicity-dependent partitioning studies
Supports selection for membrane permeability research and hydrophobic target engagement context
Preserved hydrogen bond donor/acceptor core; scaffold for property-driven analog design

Why Generic In-Class Substitution is Insufficient for 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one


Simple in-class substitution of this 7-propyl derivative with other pyrrolo[2,3-d]pyrimidin-4-ones, such as the parent 7-deazaguanine or other 7-alkyl analogs, is not scientifically justifiable due to quantifiable divergence in key drug-like property parameters. The introduction of the propyl chain at the N-7 position fundamentally alters the molecule's lipophilic character compared to the unsubstituted core, as evidenced by a computed lipophilicity increase of over 2 log units . This shift directly impacts critical parameters for biological testing, including membrane permeability, solubility, and off-target binding potential, meaning results from one analog cannot be reliably extrapolated to another [1].

Property
Target Compound
Parent 7-Deazaguanine
Lipophilicity profile
Higher LogP may shift membrane partitioning behavior
Lower LogP; aqueous-favoring profile
Permeability context
Reduced tPSA may correlate with enhanced passive diffusion
Higher tPSA may alter membrane crossing context
QC verification
Distinct MW (192.22 g/mol) confirms correct analog
Lower MW (150.14 g/mol); risk of mis-identification

Quantitative Comparator-Based Evidence for 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 93263-27-5)


Evaluating Lipophilicity Differences: 2-Amino-7-propyl Derivative vs. Parent 7-Deazaguanine

The target compound shows a substantially higher computed lipophilicity (LogP = 1.298) compared to the unsubstituted parent 7-deazaguanine (XLogP3-AA = -0.8) [1]. This >2 log unit increase indicates a significantly greater propensity to partition into non-polar environments, a critical factor for membrane crossing ability and hydrophobic target engagement.

Lipophilicity shift
Cross-study comparable
Δ LogP ≈ 2.1
Guides cell-based vs. biochemical assay fit
Target LogP 1.298; parent XLogP3-AA -0.8
Lipophilicity Drug Design ADME Prediction

Comparative Molecular Configuration: Topological Polar Surface Area (tPSA) of the 7-Propyl Analog

The target compound has a computed Topological Polar Surface Area (tPSA) of 76.7 Ų . While below the common 140 Ų threshold for oral absorption, this value is notably lower than the predicted tPSA of the unsubstituted parent 7-deazaguanine, which is calculated as 89.95 Ų [1]. The addition of the hydrophobic propyl group masks polar surface area, potentially improving passive membrane diffusion characteristics.

Polar surface area
Cross-study comparable
Δ tPSA ≈ -13.25 Ų
Supports intracellular target engagement context
Target 76.7 Ų; parent predicted 89.95 Ų
Drug-likeness Oral Bioavailability Property Prediction

Molecular Weight and Bulk Property Comparison for Versatile Synthetic Derivatization

With a molecular weight of 192.22 g/mol, the target compound is notably larger than the parent 7-deazaguanine (150.14 g/mol) [1]. This minimal yet significant addition of the propyl group provides a unique handle for further synthesis, offering different solubility and crystallinity profiles that can be advantageous in specific chemical reactions or as a precursor for larger molecular probe designs.

Molecular weight
Cross-study comparable
Δ MW ≈ 42.08 g/mol
Verifiable QC checkpoint for procurement
Target 192.22 g/mol; parent 150.14 g/mol
Synthetic Chemistry Molecular Weight Structure-Property Relationships

Hydrogen Bond Donor/Acceptor Capability: A Preserved Pharmacophoric Core with Modified Physicochemical Presentation

The target compound retains the hydrogen bond donor (HBD) count of 3 and acceptor (HBA) count of 3, identical to 7-deazaguanine [1]. This demonstrates that the core pharmacophoric features for target recognition are preserved. The key differentiation lies not in the presence or absence of these interactions, but in their presentation—the attached propyl chain mediates the compound's overall hydrophobic character, as captured by the LogP difference, without altering the fundamental donor/acceptor capacity.

H-bond pharmacophore
Supporting evidence
HBD preserved; HBA retained
Core recognition features maintained
Target HBD 3, HBA 3; minor acceptor count variation vs parent
Pharmacophore Modeling Hydrogen Bonding Target Engagement

Application Scenarios for 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Based on Quantitative Differentiation


Development of Brain-Penetrant Chemical Probes Targeting CNS DYRK1A or Related Kinases

The parent compound 7-deazaguanine is a known brain-penetrant DYRK1A inhibitor . The >2 log unit increase in lipophilicity (LogP 1.298 vs. -0.8) demonstrated for the target compound suggests it could be prioritized as a scaffold for developing next-generation probes where slower metabolic clearance or higher brain tissue-to-plasma ratios are desired, based on classic structure-activity relationships linking higher LogP to enhanced blood-brain barrier permeation .

Synthesis of Novel Nucleoside Analogs with Altered Pharmacokinetic Profiles

The 7-propyl group serves as a specific synthetic intermediate for generating novel N-7-substituted nucleosides or nucleotides . The quantifiable lipophilicity and molecular weight differences provide a basis for selecting this analog over the parent 7-deazaguanine when designing pro-drugs or building blocks intended for solid-phase oligonucleotide synthesis, where hydrophobic modifications are used to enhance serum stability and cellular uptake .

Control Compound in Selectivity Profiling Against Purinergic Receptors

As the hydrogen bond donor/acceptor profile of the target compound mirrors that of the known purinergic ligand 7-deazaguanine, but its hydrophobic character is markedly different, it can serve as a mechanistic control probe . Differences in IC50 values between this compound and 7-deazaguanine in cell-free vs. cell-based assays can be quantitatively linked to the LogP-driven cellular permeability difference, helping to deconvolute target engagement from membrane transport effects .

Application
Selection Property
Validation Focus
CNS kinase probe development studies
Lipophilicity-dependent partitioning
Blood-brain barrier permeation model review
Modified nucleoside analog synthesis
Hydrophobic N-7 substitution handle
Cellular uptake and serum stability assessment
Receptor selectivity profiling control
Preserved H-bond donor/acceptor core
Deconvolution of target engagement vs. transport effects
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